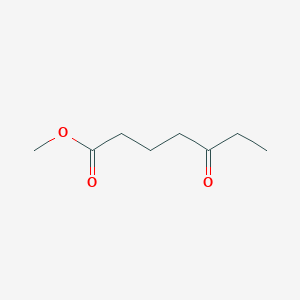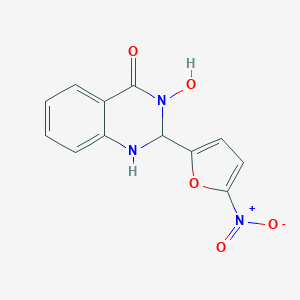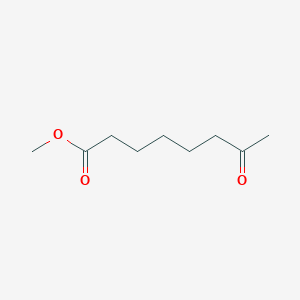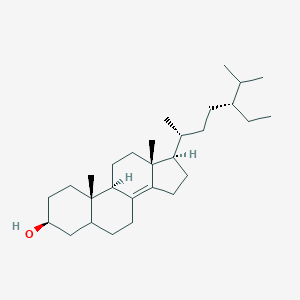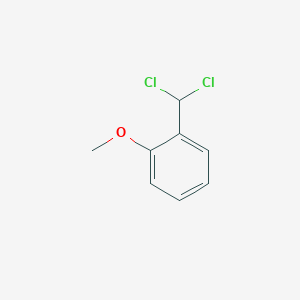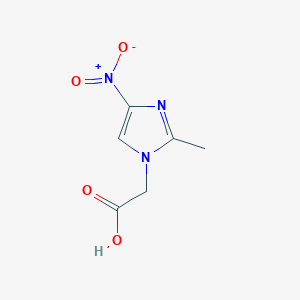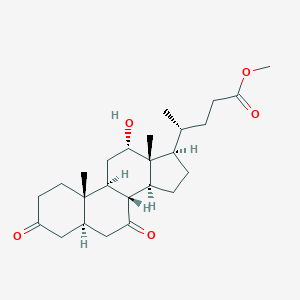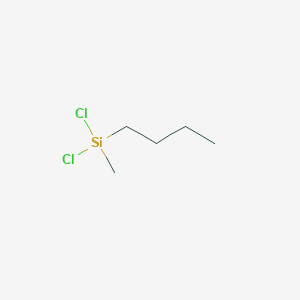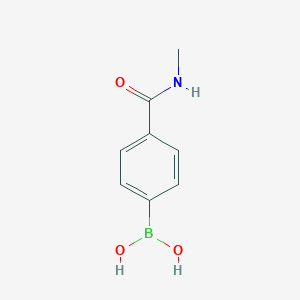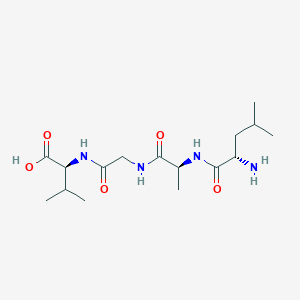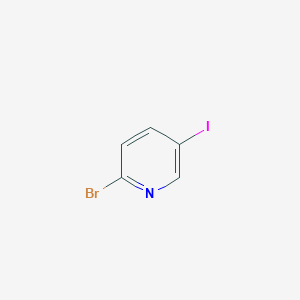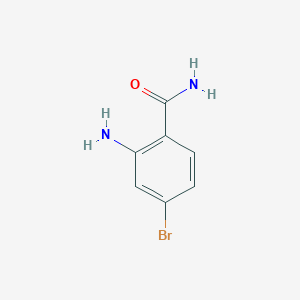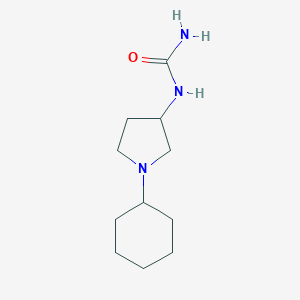
(1-Cyclohexyl-3-pyrrolidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexyl-3-pyrrolidinyl)urea, also known as CPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPU is a white crystalline solid that is soluble in water and polar solvents. This compound has shown promise in the fields of medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of GABA, a neurotransmitter that inhibits brain activity, and decrease the levels of glutamate, a neurotransmitter that excites brain activity. This modulation of neurotransmitter systems is believed to be responsible for the anticonvulsant, antidepressant, and anxiolytic properties of (1-Cyclohexyl-3-pyrrolidinyl)urea.
Biochemical And Physiological Effects
(1-Cyclohexyl-3-pyrrolidinyl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to decrease the severity and frequency of seizures. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the antidepressant effects of (1-Cyclohexyl-3-pyrrolidinyl)urea.
Advantages And Limitations For Lab Experiments
(1-Cyclohexyl-3-pyrrolidinyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be produced in large quantities. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of (1-Cyclohexyl-3-pyrrolidinyl)urea is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (1-Cyclohexyl-3-pyrrolidinyl)urea. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of novel derivatives of (1-Cyclohexyl-3-pyrrolidinyl)urea with improved properties is an area of active research.
Synthesis Methods
The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea involves the reaction of cyclohexylamine with urea in the presence of a catalyst. The reaction is conducted under mild conditions and yields a high purity product. The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea has been optimized to increase the yield and reduce the production cost.
Scientific Research Applications
(1-Cyclohexyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. (1-Cyclohexyl-3-pyrrolidinyl)urea has shown promise as a potential treatment for epilepsy, depression, and anxiety disorders. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
18471-33-5 |
|---|---|
Product Name |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
(1-cyclohexylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15) |
InChI Key |
WAIJJWXSTVONAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
synonyms |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



